molecular formula C13H11ClO B7777266 1-(Chloromethyl)-2-phenoxybenzene CAS No. 31426-72-9

1-(Chloromethyl)-2-phenoxybenzene

Cat. No.: B7777266
CAS No.: 31426-72-9
M. Wt: 218.68 g/mol
InChI Key: VIGILLBRWRDXDA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by a benzene ring substituted with a chloromethyl group and a phenoxy group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

1-(Chloromethyl)-2-phenoxybenzene is a type of organoboron reagent that is primarily used in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are the carbon atoms in the molecules it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (this compound) is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound is used, is a key part of many biochemical pathways . These pathways often involve the synthesis of complex organic compounds, including many pharmaceuticals and polymers . The downstream effects of these pathways can vary widely, depending on the specific compounds being synthesized .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by various factors, including its chemical structure and the conditions under which it is used . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of complex organic compounds . At the molecular and cellular level, the effects of these compounds can vary widely, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the compound’s reactivity can be affected by the presence of certain catalysts, such as zinc iodide . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-phenoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-phenoxybenzene. This reaction typically employs chloromethyl methyl ether (CMME) or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a co-catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also a focus to minimize environmental impact. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Chloromethyl)-2-phenoxybenzene has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-phenoxybenzene
  • 1-(Chloromethyl)-2-methoxybenzene
  • 1-(Chloromethyl)-2-nitrobenzene

Comparison: 1-(Chloromethyl)-2-phenoxybenzene is unique due to the presence of both a chloromethyl and a phenoxy group on the benzene ring. This combination imparts distinct reactivity patterns compared to other chloromethyl-substituted benzenes. For instance, the phenoxy group can enhance the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions .

Properties

IUPAC Name

1-(chloromethyl)-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGILLBRWRDXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974377
Record name 1-(Chloromethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5888-53-9, 31426-72-9
Record name 1-(Chloromethyl)-2-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5888-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (chloromethyl)phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031426729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloromethyl)phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Chloromethyl)-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethyl)phenoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.006
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Record name 2-Phenoxybenzyl Chloride
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